molecular formula C17H16ClNO4S B255364 methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B255364
M. Wt: 365.8 g/mol
InChI Key: DDAYQIFHJQCORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has attracted the attention of the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. Its corrosion inhibition activity is believed to be due to its ability to form a protective film on the metal surface, thereby preventing the corrosion process.
Biochemical and Physiological Effects:
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have corrosion inhibition activity in various metal systems. However, the biochemical and physiological effects of this compound on humans are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments include its potential as an anti-inflammatory and anti-tumor agent, its corrosion inhibition activity, and its potential as a pesticide. However, the limitations include the lack of understanding of its mechanism of action and its potential toxicity to humans and the environment.

Future Directions

For research on methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential as a corrosion inhibitor in various metal systems. Additionally, further research is needed to determine its potential toxicity to humans and the environment and to develop safer and more effective derivatives of this compound.

Synthesis Methods

The synthesis of methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 4-chlorophenol with chloroacetyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a base to yield the final product.

Scientific Research Applications

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In material science, it has been studied for its potential as a corrosion inhibitor. In environmental science, this compound has been investigated for its potential as a pesticide.

properties

Product Name

methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-22-17(21)15-12-3-2-4-13(12)24-16(15)19-14(20)9-23-11-7-5-10(18)6-8-11/h5-8H,2-4,9H2,1H3,(H,19,20)

InChI Key

DDAYQIFHJQCORK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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